![molecular formula C9H5ClO2 B101231 3-Oxo-2-phenylprop-2-enoyl chloride CAS No. 17118-70-6](/img/structure/B101231.png)
3-Oxo-2-phenylprop-2-enoyl chloride
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Overview
Description
3-Oxo-2-phenylprop-2-enoyl chloride is a chemical compound that is not directly described in the provided papers. However, the papers do discuss related compounds which can give insights into the chemical behavior and properties that this compound might exhibit. For instance, the synthesis and crystal structure of a related compound, 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, is detailed, suggesting that similar synthetic methods could potentially be applied to this compound . Additionally, the study of cyclic isomers and cyclodimers of 3-oxo-1-silaprop-1-enes provides information on the behavior of compounds with similar structural motifs under photochemical conditions .
Synthesis Analysis
The synthesis of related compounds involves condensation reactions, which could be a viable method for synthesizing this compound. In the case of the 2-oxo-3-phenyl compound, the reaction was performed with 4-chlorobenzoyl chloride . This suggests that this compound might also be synthesized through a condensation reaction, possibly involving an appropriate phenyl compound and an acyl chloride.
Molecular Structure Analysis
The molecular structure of the related 2-oxo-3-phenyl compound features a planar furan ring, a chair conformation cyclohexane ring, and two benzene rings . This indicates that the this compound might also exhibit a complex structure with multiple ring systems, although the exact structure would need to be determined through methods such as X-ray crystallography.
Chemical Reactions Analysis
The related 3-oxo-1-silaprop-1-enes compounds demonstrate interesting reactivity under photochemical conditions, leading to cyclization or the formation of cyclodimers depending on the steric demands of the substituents . This suggests that this compound could also undergo similar photochemical reactions, potentially leading to the formation of cyclic structures or dimers.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the properties of related compounds can provide some clues. The crystal structure analysis of the 2-oxo-3-phenyl compound provides data such as the crystal system, space group, and cell dimensions, which could be similar for this compound if it shares structural similarities . The density and reflection data from the crystallography study could also be indicative of the types of physical properties that this compound might exhibit.
properties
InChI |
InChI=1S/C9H5ClO2/c10-9(12)8(6-11)7-4-2-1-3-5-7/h1-5H |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHCNHDIBSTCCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C=O)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444653 |
Source
|
Record name | 3-Oxo-2-phenylprop-2-enoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17118-70-6 |
Source
|
Record name | 3-Oxo-2-phenylprop-2-enoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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